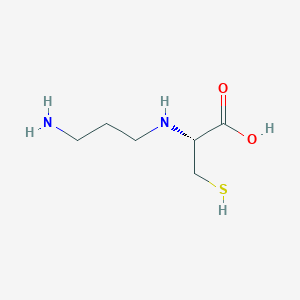
Aminopropyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)-L-cysteine is an organic compound that features both an amino group and a thiol group. This compound is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. The presence of the amino group makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)-L-cysteine typically involves the reaction of L-cysteine with 3-aminopropyl reagents. One common method is the reaction of L-cysteine with 3-aminopropyltriethoxysilane under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is carefully monitored to ensure the stability of the thiol group.
Industrial Production Methods
In industrial settings, the production of (3-Aminopropyl)-L-cysteine can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(3-Aminopropyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of various biomaterials and as a functional group in surface modification techniques.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)-L-cysteine involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: The parent compound, which lacks the 3-aminopropyl group.
N-Acetylcysteine: A derivative of cysteine with an acetyl group attached to the amino group.
S-Adenosylmethionine: Another sulfur-containing compound involved in various biological processes.
Uniqueness
(3-Aminopropyl)-L-cysteine is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(2R)-2-(3-aminopropylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C6H14N2O2S/c7-2-1-3-8-5(4-11)6(9)10/h5,8,11H,1-4,7H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
MCOAXHFOWFTLRB-YFKPBYRVSA-N |
Isomeric SMILES |
C(CN)CN[C@@H](CS)C(=O)O |
Canonical SMILES |
C(CN)CNC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















